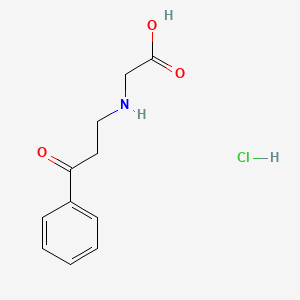

(3-Oxo-3-phenyl-propylamino)-acetic acid hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "(3-Oxo-3-phenyl-propylamino)-acetic acid hydrochloride" often involves cyclisation reactions and condensation with active methylene reagents. For example, cyclisation of α-acylamino-acids in the presence of perchloric acid yields oxazolinium perchlorates, which can undergo further transformations into saturated oxazolinones (Boyd & Wright, 1972). Similarly, condensation reactions of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate can yield various substituted nicotinates and pyrido[c]cinnolines depending on the reaction conditions (Al-Mousawi & El-Apasery, 2012).

Molecular Structure Analysis

Molecular structure analysis involves examining the spatial arrangement of atoms within a molecule and their electronic interactions. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly used. For instance, triorganotin(IV) derivatives of certain aminoacetic acids have been studied, revealing polymeric structures with specific bonding and hydrogen bonding patterns (Baul et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of "(3-Oxo-3-phenyl-propylamino)-acetic acid hydrochloride" and related compounds often involves transformations under acidic or basic conditions, interactions with nucleophiles, and cyclisation reactions. The transformation of certain carbamoyl derivatives into amides and acids under acidic conditions is one such example (Ukrainets et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of chemical compounds. For instance, the crystal structures of some compounds reveal the presence of polymorphic forms and the nature of intermolecular hydrogen bonds, which can significantly influence their physical properties (Feeder & Jones, 1994).

Chemical Properties Analysis

The chemical properties of "(3-Oxo-3-phenyl-propylamino)-acetic acid hydrochloride" can be inferred from studies on similar compounds, which include their reactivity under various conditions, stability, and susceptibility to hydrolysis and oxidation. For example, the oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluorochromate in acetic acid-water medium is indicative of the oxidative stability of similar compounds (Yogananth & Mansoor, 2015).

Applications De Recherche Scientifique

Organic Acids in Industrial Applications

Organic acids, such as acetic acid, have been extensively studied for their roles in various industrial applications, particularly in acidizing operations within the oil and gas sectors. These acids offer a less corrosive alternative to hydrochloric acid (HCl) for removing formation damage and dissolving drilling mud filter cakes, highlighting their utility in enhancing oil recovery and operational efficiency. The research by Alhamad et al. (2020) delves into the use of formic, acetic, citric, and lactic acids in these contexts, showcasing their effectiveness and limitations in high-temperature applications and their ability to reduce corrosion rates (Alhamad, Alrashed, Al Munif, & Miskimins, 2020; Alhamad, Alrashed, Munif, & Miskimins, 2020).

Potential in Corrosion Inhibition

The corrosion inhibition properties of organic acids, particularly in acidic solutions, offer significant insights into protective measures against metal degradation. Goyal et al. (2018) explore the efficacy of organic inhibitors, including those with acetic acid components, in preventing metallic dissolution, underscoring the practicality of these substances in extending the lifespan of industrial equipment (Goyal, Kumar, Bahadur, Verma, & Ebenso, 2018).

Environmental and Water Treatment

In the environmental sector, organic acids are utilized for their disinfectant properties, particularly in wastewater treatment. Kitis (2004) reviews the application of peracetic acid, a derivative of acetic acid, emphasizing its broad-spectrum antimicrobial activity and its advantages in effluent disinfection, highlighting a potential area of application for similar compounds (Kitis, 2004).

Propriétés

IUPAC Name |

2-[(3-oxo-3-phenylpropyl)amino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c13-10(6-7-12-8-11(14)15)9-4-2-1-3-5-9;/h1-5,12H,6-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFICUKLRVRHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCNCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943296 | |

| Record name | N-(3-Oxo-3-phenylpropyl)glycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Oxo-3-phenyl-propylamino)-acetic acid hydrochloride | |

CAS RN |

20989-69-9 | |

| Record name | Glycine, N-(3-oxo-3-phenylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20989-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylpropionylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020989699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Oxo-3-phenylpropyl)glycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(Methylthio)-1,2,4-thiadiazol-5-yl]thio]acetic acid (4-acetamidophenyl) ester](/img/structure/B1224318.png)

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1224321.png)

![2-(4-chlorophenoxy)-N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]acetamide](/img/structure/B1224322.png)

![(E)-3-(2-chlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B1224323.png)

![N-(4-chlorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1224324.png)

![[4-[(2-Chlorophenyl)methyl]-1-piperazinyl]-(6,8-dimethyl-2-pyridin-4-yl-4-quinolinyl)methanone](/img/structure/B1224325.png)

![[2-(4-Methoxyphenyl)-6-methyl-4-quinolinyl]-(4-morpholinyl)methanone](/img/structure/B1224327.png)

![3-[4-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1224328.png)